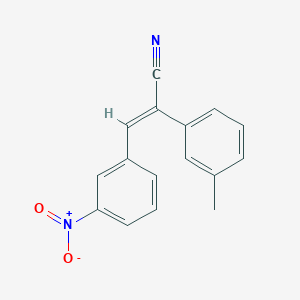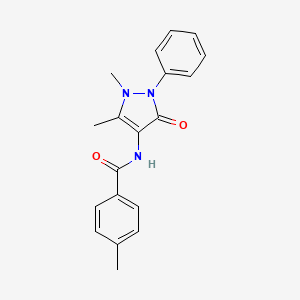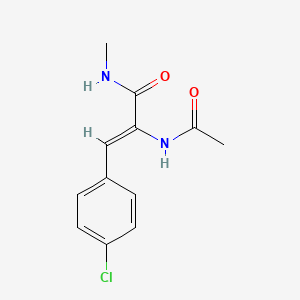
2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile is a chemical compound that belongs to the class of nitrophenylacrylonitrile derivatives. It is a yellow crystalline solid that is used in scientific research as a fluorescent probe for detecting and quantifying the presence of reactive oxygen species (ROS) in biological systems.
作用机制
The mechanism of action of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile involves the reaction of the nitrophenyl group with this compound, leading to the formation of a highly fluorescent product. The fluorescence intensity is proportional to the concentration of this compound, which allows for the quantification of this compound levels in biological systems. The specificity of the probe for this compound is due to the fact that the nitrophenyl group is highly reactive towards this compound, while being relatively unreactive towards other biological molecules.
Biochemical and Physiological Effects:
The use of this compound as a fluorescent probe for this compound has provided valuable insights into the biochemical and physiological effects of this compound in various biological systems. For example, the probe has been used to study the role of this compound in cancer cell proliferation, apoptosis, and drug resistance. It has also been used to investigate the effects of this compound on cardiovascular function, neuronal function, and aging.
实验室实验的优点和局限性
The use of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile as a fluorescent probe for this compound has several advantages for lab experiments. Firstly, it is a highly sensitive and specific probe for this compound, which allows for the accurate detection and quantification of this compound levels in biological systems. Secondly, it is a non-invasive and non-toxic probe, which minimizes the potential for interfering with biological processes. However, there are also some limitations to the use of the probe. For example, the fluorescence intensity of the probe may be affected by factors such as pH, temperature, and solvent polarity, which can complicate the interpretation of the results. Additionally, the probe may not be suitable for studying this compound in certain biological systems, such as those with high levels of endogenous fluorescence.
未来方向
There are several future directions for the use of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile as a fluorescent probe for this compound. Firstly, there is a need for further optimization of the synthesis method to improve the yield and purity of the product. Secondly, there is a need for the development of new probes that can detect and quantify specific types of this compound, such as hydrogen peroxide and superoxide. Thirdly, there is a need for the development of new imaging techniques that can visualize the spatial and temporal distribution of this compound in biological systems. Finally, there is a need for the application of the probe in clinical settings, such as the diagnosis and treatment of diseases associated with oxidative stress.
合成方法
The synthesis of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile involves the reaction of 3-methylbenzaldehyde and 3-nitrobenzaldehyde with malononitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the final product. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the temperature, solvent, and reaction time.
科学研究应用
2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile is used in scientific research as a fluorescent probe for detecting and quantifying the presence of reactive oxygen species (this compound) in biological systems. This compound are highly reactive molecules that are produced as a byproduct of cellular metabolism and play a crucial role in various physiological and pathological processes. The excessive accumulation of this compound can cause oxidative stress, which is associated with various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, the detection and quantification of this compound are essential for understanding the underlying mechanisms of these diseases and developing effective therapies.
属性
IUPAC Name |
(E)-2-(3-methylphenyl)-3-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-12-4-2-6-14(8-12)15(11-17)9-13-5-3-7-16(10-13)18(19)20/h2-10H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLDAVYRSHXTAH-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{3-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5496000.png)
![2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}acetamide](/img/structure/B5496001.png)
![methyl 5-ethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5496012.png)

![N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5496017.png)
![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}cyclohexanecarboxamide](/img/structure/B5496025.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5496052.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-pyridinecarboxamide](/img/structure/B5496056.png)

![1'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5496069.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5496076.png)

![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5496088.png)